3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]propanamide
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Overview
Description
3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity, and a trifluoromethyl group, which often enhances the pharmacokinetic properties of molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]propanamide typically involves the condensation of 3,4-dimethoxybenzaldehyde with thiazolidinone derivatives under specific reaction conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the thiazolidinone ring .
Industrial Production Methods
This includes the use of continuous flow reactors and automated synthesis to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The thiazolidinone core is known for its antimicrobial and anti-inflammatory properties.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets. The thiazolidinone core can inhibit enzymes involved in microbial growth, while the trifluoromethyl group enhances its binding affinity to biological targets. This dual action makes it a promising candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dimethoxyphenyl)-propionic acid
- 3-(3,4-Dimethoxyphenyl)propanamide
Uniqueness
What sets 3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]propanamide apart is its unique combination of a thiazolidinone core and a trifluoromethyl group. This combination enhances its biological activity and pharmacokinetic properties, making it more effective in various applications compared to its similar compounds .
Properties
Molecular Formula |
C22H19F3N2O4S2 |
---|---|
Molecular Weight |
496.5 g/mol |
IUPAC Name |
3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C22H19F3N2O4S2/c1-30-16-7-6-13(10-17(16)31-2)11-18-20(29)27(21(32)33-18)9-8-19(28)26-15-5-3-4-14(12-15)22(23,24)25/h3-7,10-12H,8-9H2,1-2H3,(H,26,28)/b18-11- |
InChI Key |
FVIMJZSPTXQFIB-WQRHYEAKSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC(=C3)C(F)(F)F)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC(=C3)C(F)(F)F)OC |
Origin of Product |
United States |
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